Cas no 440-21-1 (9-Fluorophenanthrene)

9-Fluorophenanthrene is a fluorinated derivative of phenanthrene, characterized by the substitution of a fluorine atom at the 9-position of the aromatic ring system. This modification enhances its utility in organic synthesis and materials science due to the electron-withdrawing effects of fluorine, which can influence reactivity and stability. The compound is particularly valuable as a building block in the development of fluorinated polycyclic aromatic hydrocarbons (PAHs), which are of interest in optoelectronic applications and pharmaceutical research. Its well-defined structure and predictable reactivity make it a reliable intermediate for cross-coupling reactions and other functionalization processes. High purity grades are available for precision applications.
9-Fluorophenanthrene structure
9-Fluorophenanthrene structure
Product Name:9-Fluorophenanthrene
CAS No:440-21-1
MF:C14H9F
MW:196.219667196274
MDL:MFCD01708772
CID:37391
PubChem ID:96768
Update Time:2025-10-08

9-Fluorophenanthrene Chemical and Physical Properties

Names and Identifiers

    • 9-Fluorophenanthrene
    • 1-Fluor-phenanthren
    • 9-Fluorophenanthren
    • 9-fluoro-phenanthrene
    • 9-Fluorphenanthren
    • 9-F-phenanthrene
    • Phenanthrene,9-fluoro
    • J6NU9M3M2S
    • BRN 1869689
    • DTXSID40196012
    • SCHEMBL6935198
    • EN300-9248420
    • NSC 89104
    • NCIOpen2_001533
    • NSC89104
    • Phenanthrene, 9-fluoro-
    • AKOS006279017
    • 440-21-1
    • UNII-J6NU9M3M2S
    • J-519511
    • NSC-89104
    • DB-296930
    • MDL: MFCD01708772
    • Inchi: 1S/C14H9F/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
    • InChI Key: ACVPCMDDAOQHQS-UHFFFAOYSA-N
    • SMILES: FC1C=C2C=CC=CC2=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 196.06900
  • Monoisotopic Mass: 196.068828449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.212
  • PSA: 0.00000
  • LogP: 4.13210

9-Fluorophenanthrene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9248420-0.05g
9-fluorophenanthrene
440-21-1 95.0%
0.05g
$282.0 2025-03-21
Enamine
EN300-9248420-0.1g
9-fluorophenanthrene
440-21-1 95.0%
0.1g
$420.0 2025-03-21
Enamine
EN300-9248420-0.25g
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440-21-1 95.0%
0.25g
$601.0 2025-03-21
Enamine
EN300-9248420-0.5g
9-fluorophenanthrene
440-21-1 95.0%
0.5g
$947.0 2025-03-21
Enamine
EN300-9248420-1.0g
9-fluorophenanthrene
440-21-1 95.0%
1.0g
$1214.0 2025-03-21
Enamine
EN300-9248420-2.5g
9-fluorophenanthrene
440-21-1 95.0%
2.5g
$2379.0 2025-03-21
Enamine
EN300-9248420-5.0g
9-fluorophenanthrene
440-21-1 95.0%
5.0g
$3520.0 2025-03-21
Enamine
EN300-9248420-10.0g
9-fluorophenanthrene
440-21-1 95.0%
10.0g
$5221.0 2025-03-21
Enamine
EN300-9248420-1g
9-fluorophenanthrene
440-21-1 95%
1g
$1214.0 2023-09-01
Enamine
EN300-9248420-5g
9-fluorophenanthrene
440-21-1 95%
5g
$3520.0 2023-09-01

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